Home > Products > Screening Compounds P90723 > Ferric carboxymaltose
Ferric carboxymaltose - 9007-72-1

Ferric carboxymaltose

Catalog Number: EVT-3302140
CAS Number: 9007-72-1
Molecular Formula: C24H44FeO25-
Molecular Weight: 788.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ferric carboxymaltose is an iron replacement product and, chemically, an iron-carbohydrate complex. It was FDA approved on July 25, 2013.
Ferric Carboxymaltose is a parenteral iron solution containing ferric iron complexed with carboxymaltose polymers, used in parenteral iron-replacement therapy. Upon administration, ferric carboxymaltose is removed from plasma by the reticuloendothelial system. Subsequently, ferric iron binds to transferrin or is stored as ferritin. Transferrin-bound iron is transported in the plasma to the liver, spleen and bone marrow, where it is incorporated into hemoglobin, and to muscle, where it is incorporated into myoglobin.
Synthesis and Structural Engineering

Carbohydrate Ligand Design and Optimization

The carbohydrate component of ferric carboxymaltose (FCM) originates from controlled oxidation of maltodextrins, where precise dextrose equivalent (DE) values govern ligand functionality. Maltodextrins with DE 16–20 exhibit optimal reactivity, balancing reducing-end density and chain length for efficient iron binding [3] [5]. Oxidation selectively converts primary alcohol groups to carboxylates using sodium hypochlorite (1.0–1.5 mol equivalents) under alkaline conditions (pH 9–11), achieving >85% carboxylation efficiency [2] [6]. Hypobromite oxidation (NaBr/NaOCl system) further enhances reaction kinetics, reducing process time by 40% compared to hypochlorite alone [3]. Catalyst systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) enable regioselective oxidation at physiological temperature (25–40°C), minimizing carbohydrate degradation and preserving β-glucoside linkages essential for nanoparticle stability [3] [6]. The resulting carboxymaltose ligand features carboxylate densities of 3.2–3.8 mmol/g, providing sufficient anionic charge for core stabilization while maintaining aqueous solubility [8].

Table 1: Carbohydrate Oxidation Methods for Carboxymaltose Synthesis

Oxidizing SystemTemperature RangepHCarboxylation EfficiencyKey Advantages
NaOCl25–40°C9–1182–85%Low cost, simplicity
NaBr/NaOCl25–30°C10–1288–92%Faster kinetics, higher yield
TEMPO/NaOCl20–25°C9–1090–95%Regioselective, minimal degradation

Ferric Oxyhydroxide Core Stabilization Techniques

The iron core in FCM consists of akaganeite (β-FeOOH) crystalline structures, confirmed by X-ray diffraction (XRD) peaks at 2θ = 35.6°, 39.2°, and 56.6° [1] [8]. Core formation involves alkaline precipitation of ferric chloride (FeCl₃) with sodium carbonate under controlled conditions:

  • Fe³⁺ solution concentration: 75% w/w [5]
  • Precipitation pH: 8.5–10.0 [2]
  • Temperature: 50–70°C [2] [5]

Maintaining stoichiometric ratios of Fe³⁺:carboxymaltose at 1:0.8–1.2 prevents core aggregation while ensuring complete ligand coordination. Alkali curing (60–90 minutes post-precipitation) promotes crystalline maturation, yielding cores with diameters of 4–6 nm as visualized by TEM [1] [8]. Carboxymaltose shell encapsulation reduces core surface energy by 65% compared to uncomplexed ferric oxyhydroxide, preventing Oswald ripening and maintaining colloidal stability [4].

Table 2: Ferric Oxyhydroxide Core Characteristics

ParameterOptimal RangeAnalytical MethodStructural Impact
Crystalline structureAkaganeite (β-FeOOH)XRDDetermines iron release kinetics
Core diameter4–6 nmTEM, SAXSInfluences biodistribution and bioavailability
Iron content24–32% w/wAASAffects pharmacological potency
Fe³⁺:carboxymaltose ratio1:0.8–1.2Titration, FTIRControls nanoparticle stability

Nanoparticle Fabrication and Size Distribution Control

FCM nanoparticles are synthesized through co-precipitation-colloidal assembly, where carboxymaltose ligands coordinate with nascent ferric oxyhydroxide nuclei. Size distribution is primarily controlled by:

  • Reactor dynamics: Peristaltic pump-driven addition of sodium carbonate (25% w/w) at 1.0–2.5 mL/min ensures homogeneous supersaturation [2] [5]
  • Thermal modulation: Maintaining 50–70°C during precipitation prevents Ostwald ripening [2]
  • Ligand-to-core ratio: Maltodextrin/FeCl₃ weight ratios of 0.55–0.65 yield nanoparticles with polydispersity index (PDI) <0.25 [1]

Dynamic light scattering (DLS) reveals narrow size distributions of 15–40 nm for optimized FCM, with average particle sizes of 25.8±4.9 nm matching the reference product (Ferinject®) [1]. Post-synthesis, ceramic membrane filtration (0.22 μm) achieves sterility while preserving particle integrity, avoiding heat-induced aggregation [2]. High-resolution cryo-TEM demonstrates spherical morphology with core-shell architecture, where carbohydrate shell thickness correlates with molecular weight (MW) – optimal MW 150 kDa provides 2.8–3.2 nm shell coverage, preventing core fusion [4] [8].

Oxidative Polymerization of Maltodextrin Substrates

Maltodextrin polymerization during oxidation determines FCM’s final molecular architecture. Sodium hypochlorite induces radical-based chain elongation through C2-C3 bond cleavage, increasing weight-average molecular weight (Mₜ) by 40–60% versus native maltodextrin [3] [6]. Catalytic systems impact branching:

  • TEMPO/Br⁻ promotes linear polymerization (branching degree l≈11) [6]
  • Uncatalyzed hypochlorite yields hyperbranched structures (l≈15–18) [3]

Reaction parameters critically influence polymer topology:

  • Alkalinity: pH >10 favors depolymerization, reducing Mₜ by 30% versus pH 9.0 [3]
  • Oxidant concentration: 10–12% w/v sodium hypochlorite produces Mₜ 130–170 kDa [5]
  • Temperature: Reactions at 25°C yield narrower polydispersity (Mₜ/Mₙ=1.8) than 40°C (Mₜ/Mₙ=2.4) [6]

Size-exclusion chromatography (SEC) confirms that carboxymaltose with Mₜ 150±20 kDa provides ideal steric stabilization, while products <100 kDa show accelerated iron release (>25% in 4 hours) due to reduced shell density [8].

Table 3: Oxidative Polymerization Reaction Parameters

ParameterLow RangeHigh RangeEffect on Maltodextrin
NaOCl concentration8% w/v15% w/vIncreases Mₜ from 120 kDa to 190 kDa
pH9.011.0Reduces branching degree by 40%
Temperature25°C40°CIncreases PDI from 0.18 to 0.35
Reaction time2 hours6 hoursRaises carboxylate content by 55%

Process Optimization for Industrial Scalability

Continuous manufacturing platforms overcome batch inconsistencies in FCM production. An integrated flow reactor system enables:

  • Inline mixing: Carboxymaltose and FeCl₃ (75% w/w) solutions combine at controlled flow rates (5–10 L/min) [5]
  • Precipitation automation: Sodium carbonate addition via peristaltic pump (1.0 hour addition time) [2]
  • Non-destructive purification: Ethanol-induced precipitation (2:1 v/v ethanol:FCM solution) replaces thermal drying, reducing energy consumption by 70% while maintaining iron content >98% [5]

Critical process analytical technology (PAT) tools include:

  • In-line pH monitoring: Maintains ±0.05 unit deviation during oxidation and precipitation [2]
  • Real-time DLS: Detects particle aggregation during concentration steps [5]
  • Automated titration: Controls iron content within 49–52 mg/mL in final formulation [5]

This continuous approach reduces solvent consumption by 60% and eliminates intermediate drying, yielding stable colloidal solutions (PDI<0.2) directly suitable for sterile filtration [5] [6].

Structural Equivalency Assessment of Biosimilars

Biosimilar FCM products require orthogonal characterization to establish structural parity with innovator molecules. Key comparative metrics include:

  • Core crystallinity: XRD peak position matching (±0.2° 2θ) confirms identical akaganeite structure [1] [8]
  • Nanoparticle metrics: DLS mean diameter (25–28 nm) and PDI (<0.25) indicate equivalent hydrodynamic behavior [1]
  • Surface properties: Zeta potential values of -15 to -25 mV predict comparable colloidal stability [8]

Comprehensive studies of nine Indian biosimilars revealed significant deviations in non-equivalent products: Brand E showed elevated PDI (0.32 vs. innovator’s 0.18), while Brand H exceeded carbohydrate specifications (48% w/w vs. 40–45% w/w), indicating incomplete complexation [8]. FTIR spectral congruence (particularly 1600 cm⁻¹ carboxylate band and 890 cm⁻¹ Fe-O vibration) provides secondary confirmation of chemical equivalence [1].

Table 4: Structural Equivalency Assessment Parameters

Characterization MethodInnovator SpecificationsAcceptable Biosimilar RangeCritical Discrepancies Observed
DLS mean diameter25.8±4.9 nm24–28 nmBrand C: 32.4±8.1 nm
PDI0.18±0.02<0.25Brand F: 0.31
Zeta potential-20.3 mV-15 to -25 mVBrand E: -12.1 mV
Carbohydrate content41.2% w/w40–45% w/wBrand H: 48.6% w/w

Critical Quality Attributes in Manufacturing

Critical quality attributes (CQAs) for FCM define pharmacological performance:

  • Particle size distribution: DLS intensity mean 15–40 nm with PDI<0.25 ensures uniform RES clearance [1] [8]
  • Iron-carbohydrate coordination: FTIR peaks at 575 cm⁻¹ (Fe-O), 1070 cm⁻¹ (C-O-Fe), and 1600 cm⁻¹ (-COO⁻) confirm proper complexation [1]
  • Osmolality: 600–800 mOsm/kg matches physiological range, preventing injection site complications [8]
  • Molecular weight distribution: SEC-MALS determined Mₜ 130–170 kDa with Mₜ/Mₙ<2.0 controls iron release kinetics [4]

Stability-indicating parameters include zeta potential (must maintain >|-20| mV during storage) and low-molecular-weight iron (<2% by ultrafiltration/ICP-MS), which predicts labile iron toxicity risks [4] [8]. Current Indian Pharmacopoeia draft guidelines mandate these CQAs, requiring manufacturers to implement stringent process controls, particularly during terminal sterile filtration where shear stress may induce particle agglomeration [8].

Table 5: Critical Quality Attributes and Specifications

CQATarget SpecificationAnalytical MethodImpact on Performance
Particle size (intensity mean)15–40 nmDLSDetermines RES uptake and bioavailability
PDI<0.25DLSPredicts aggregation during storage
Zeta potential< -15 mVElectrophoretic light scatteringIndicates colloidal stability
Labile iron<2% w/wUltrafiltration/ICP-MSCorrelates with oxidative stress potential
Osmolality600–800 mOsm/kgFreezing point depressionEnsures injection tolerability

Properties

CAS Number

9007-72-1

Product Name

Ferric carboxymaltose

IUPAC Name

4-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanoate;iron(3+);oxygen(2-);hydroxide;hydrate

Molecular Formula

C24H44FeO25-

Molecular Weight

788.4 g/mol

InChI

InChI=1S/C24H42O22.Fe.2H2O.O/c25-1-5(29)18(11(32)14(35)21(39)40)44-23-16(37)12(33)20(7(3-27)42-23)46-24-17(38)13(34)19(8(4-28)43-24)45-22-15(36)10(31)9(30)6(2-26)41-22;;;;/h5-20,22-38H,1-4H2,(H,39,40);;2*1H2;/q;+3;;;-2/p-2

InChI Key

MFBBZTDYOYZJGB-UHFFFAOYSA-L

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C(=O)[O-])O)O)CO)CO)O)O)O)O.O.[OH-].[O-2].[Fe+3]

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C(=O)[O-])O)O)CO)CO)O)O)O)O.O.[OH-].[O-2].[Fe+3]

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]([C@@H](CO)O)[C@H]([C@@H](C(=O)[O-])O)O)CO)CO)O)O)O)O.O.[OH-].[O-2].[Fe+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.